7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one
Description
Properties
Molecular Formula |
C18H14O3 |
|---|---|
Molecular Weight |
278.3 g/mol |
IUPAC Name |
7,9,10-trimethyl-[1]benzofuro[6,5-c]isochromen-5-one |
InChI |
InChI=1S/C18H14O3/c1-9-11(3)20-16-10(2)17-15(8-14(9)16)12-6-4-5-7-13(12)18(19)21-17/h4-8H,1-3H3 |
InChI Key |
BSLUPSSLVHTBRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C3=C(C=C12)C4=CC=CC=C4C(=O)O3)C)C |
Origin of Product |
United States |
Preparation Methods
Friedländer Condensation Approach
The Friedländer reaction is a cornerstone method for constructing chromenone scaffolds. For 7,9,10-trimethyl derivatives, this involves:
- Precursor Synthesis : Preparation of 4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromene-6-carboxaldehyde via oxidation or halogenation.
- Cyano Intermediate Formation : Reaction with hydroxylamine hydrochloride to yield the carbonitrile derivative.
- Substitution : Treatment with chloroacetone to introduce methyl groups.
- Condensation : Reaction with active methylene ketones (e.g., 1,3-cyclohexanedione) in n-butanol with triethylamine (TEA) under reflux.
Table 1: Representative Friedländer Condensation Reactions
Multicomponent Reaction Strategies
While less directly reported for this compound, green multicomponent approaches (e.g., imidazole-catalyzed reactions in water) demonstrate potential adaptability:
- Knoevenagel Adduct Formation : Coupling 4-hydroxycoumarin derivatives with aldehydes.
- Nucleophilic Attack : Utilizing 2-bromoacetophenone derivatives to form dihydrofurocoumarins.
Table 2: Green Multicomponent Reaction Conditions
| Reagents | Solvent | Catalyst | Temp (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| 4-Hydroxycoumarin + Benzaldehyde + 2-Bromoacetophenone | H₂O | Imidazole | 100 | 16 | 97 |
Stepwise Synthetic Routes
For regioselective methyl group introduction:
- Methylation : Sequential alkylation using methyl iodide or dimethyl sulfate under basic conditions.
- Cyclization : Acid-catalyzed closure of furan rings using H₂SO₄ or POCl₃.
Optimization and Challenges
Reaction Parameter Tuning
Yield Limitations
- Steric Hindrance : Ortho-substituted aldehydes reduce yields (e.g., <35% for o-methoxy derivatives).
- Byproduct Formation : Competing Knoevenagel adducts necessitate excess reagents.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the methyl groups or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
While specific applications of "7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one" are not detailed in the provided search results, information on related compounds and their properties can offer insights.
Here's what can be gathered from the search results:
- Basic Information:
- PubChem Identifier: The PubChem CID for 7,9,10-trimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one is 707724 .
- Molecular Formula: The molecular formula for 7,9,10-trimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one is C18H18O3 .
- Molecular Weight: The molecular weight of 7,9,10-trimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one is 282.3 g/mol .
- Related Compounds:
- Structural Similarities and Differences
- 7,9,10-trimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromene-5-thione: This related compound's reactivity is influenced by the thione functional group. It has a molecular formula of C18H18O2S.
- Potential areas of application based on similar compounds
- The presence of a thione functional group in 7,9,10-trimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromene-5-thione suggests it may have biological activities and applications in therapeutic contexts, but further research is needed to confirm this.
Mechanism of Action
The mechanism of action of 7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- The trimethyl substitution in the target compound increases molecular weight compared to visnagin and norvisnagin but remains lighter than aryl-substituted derivatives (e.g., 4j) .
Bioactivity and Functional Roles
- Visnagin : Exhibits antioxidant, anti-inflammatory, and vasodilatory effects attributed to its methoxy and methyl groups . The 4-methoxy group enhances electron donation, stabilizing free radical intermediates .
- Norvisnagin: The 4-hydroxy group may improve hydrogen-bonding capacity but reduce metabolic stability compared to methoxy analogs .
- 7,9,10-Trimethyl Derivative : Predicted to exhibit stronger lipophilicity than visnagin, favoring blood-brain barrier penetration. However, the absence of polar groups (e.g., -OH, -OCH₃) may limit antioxidant efficacy compared to hydroxy-substituted analogs .
Biological Activity
7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one is a compound belonging to the furochromene class, characterized by its unique molecular structure that includes multiple methyl groups. This structural arrangement contributes to its distinctive chemical properties and potential biological activities. The compound has garnered attention for its antimicrobial , anticancer , and anti-inflammatory properties, which are crucial for pharmacological research.
- Molecular Formula : C₁₈H₁₈O₂
- Molecular Structure : The compound features a fused ring system comprising a benzo-fused furochromene structure.
Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Anticancer Properties
The compound has demonstrated potential in inhibiting cell proliferation in certain cancer cell lines. Research shows that it can induce apoptosis and inhibit tumor growth through several mechanisms:
- Inhibition of Cell Cycle Progression : It has been observed to block the cell cycle at the G2/M phase.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to increased cell death.
Anti-inflammatory Effects
This compound also exhibits anti-inflammatory effects. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
Case Studies
- Anticancer Study : A study involving various cancer cell lines (e.g., breast cancer and leukemia) revealed that treatment with this compound resulted in a significant reduction in cell viability (IC50 values ranged from 10 to 20 µM) .
- Antimicrobial Evaluation : In vitro tests showed that the compound exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced levels of TNF-alpha and IL-6 compared to control groups .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Electrophilic Aromatic Substitution : Utilizing electron-donating methyl groups to facilitate reactions.
- Condensation Reactions : Involving cyclic ketones under acidic conditions.
These methods highlight the versatility in synthesizing this compound while optimizing yield and purity.
Comparative Analysis
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 9-Methyl-5H-benzo[c]furo[3,2-g]chromen-5-one | Furochromene | Lacks methoxy group; simpler structure |
| 3-Methoxy-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one | Furochromene | Contains a phenyl group; different substituents |
| Imperatorin (9-(3-methylbut-2-enyloxy)furo[3,2-g]chromen-7-one) | Furochromene | Exhibits different biological activities; more complex side chains |
Q & A
Q. What are effective synthetic routes for 7,9,10-trimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one, and how can intermediates be characterized?
Methodological Answer: Synthesis typically involves multi-step protocols starting with substituted coumarin or chromene precursors. For example:
- Step 1 : Condensation of methyl-substituted phenolic derivatives with β-ketoesters under acidic conditions to form the chromenone core.
- Step 2 : Furan ring annulation via Claisen-Schmidt or Pechmann cyclization, using catalysts like sulfuric acid or ionic liquids .
- Intermediate Characterization : Use HPLC (High-Performance Liquid Chromatography) with UV detection (λ ~280 nm) to monitor reaction progress. Confirm intermediates via FT-IR (C=O stretch at ~1700 cm⁻¹) and LC-MS (exact mass ~280.12 g/mol for intermediates) .
Q. How can crystallization conditions be optimized for this compound?
Methodological Answer:
- Solvent Selection : Ethanol or ethanol/water mixtures are effective for recrystallization due to moderate polarity, which balances solubility and precipitation .
- Temperature Gradient : Cool hot saturated solutions from 70°C to 4°C at 0.5°C/min to enhance crystal purity.
- Seeding : Introduce microcrystalline seeds during nucleation to control polymorphism.
- Validation : Compare melting points (e.g., 134–136°C for analogous compounds) and PXRD patterns to confirm crystallinity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for structural elucidation?
Methodological Answer: Contradictions often arise in NMR assignments due to overlapping signals or dynamic effects. Strategies include:
- 2D NMR : Use HSQC (Heteronuclear Single Quantum Coherence) to correlate ¹H and ¹³C signals, particularly for methyl groups in crowded regions (δ 2.1–2.5 ppm).
- Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p) basis set) to confirm substituent positions .
- HRMS Cross-Check : Validate molecular formulae using exact mass (e.g., [M+H]⁺ = 281.1054 for C₁₅H₁₂O₄) with <2 ppm error .
Q. What methodologies are suitable for evaluating the bioactivity of this compound?
Methodological Answer:
- Cytotoxicity Assays : Use MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ values calculated via nonlinear regression .
- Antimicrobial Screening : Follow CLSI (Clinical and Laboratory Standards Institute) guidelines for broth microdilution, testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Mechanistic Studies : Perform ROS (Reactive Oxygen Species) detection assays using DCFH-DA probes to assess oxidative stress induction .
Contradiction Analysis Example
A study reported conflicting melting points (134°C vs. 142°C) for a methyl-substituted analog. Resolution involved:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
